molecular formula C7H3Cl2N3 B8612817 3,7-Dichloro-1,2,4-benzotriazine CAS No. 62843-63-4

3,7-Dichloro-1,2,4-benzotriazine

Cat. No. B8612817
CAS RN: 62843-63-4
M. Wt: 200.02 g/mol
InChI Key: LHDZLYASAVFIJM-UHFFFAOYSA-N
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Patent
US04067981

Procedure details

A suspension of 21,8 g (0.1 mole) of 3,7-dichlorobenzo-1,2,4-triazine 1-oxide, 7.5 g of zinc dust and 5.5 g of ammonium chloride in 400 ml of water was stirred vigorously at room temperature for 24 hours. 50 ml of glacial acetic acid were then added, the mixture was stirred for a further hour and the insoluble constituents were then filtered off. The latter were extracted twice with methylene chloride. The combined methylene chloride solutions were washed with water, dried over sodium sulfate and evaporated in vacuo. The residue was recrystallized from wash benzine. 7.5 g, that is to say 37% of theory, of 3,7-dichloro-benzo-1,2,4-triazine with a melting point of 113°-115° C were obtained. ##STR36## (Preparation according to process variant (a))
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N+:4]([O-])[C:5]2[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.[Cl-].[NH4+].C(O)(=O)C>O.[Zn]>[Cl:1][C:2]1[N:3]=[N:4][C:5]2[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC=1N=[N+](C2=C(N1)C=CC(=C2)Cl)[O-]
Name
Quantity
5.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further hour
FILTRATION
Type
FILTRATION
Details
the insoluble constituents were then filtered off
EXTRACTION
Type
EXTRACTION
Details
The latter were extracted twice with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride solutions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized
WASH
Type
WASH
Details
from wash benzine

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1N=NC2=C(N1)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.